UPF-648 (sodium salt)
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Overview
Description
UPF-648 (sodium salt) is a potent inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. This compound is highly effective at inhibiting KMO activity, with an IC50 value of 20 nM . It is primarily used in scientific research to study the kynurenine pathway and its implications in various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UPF-648 (sodium salt) involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of Functional Groups: Functional groups such as chlorine and sodium are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of UPF-648 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions.
Continuous Monitoring: The process is continuously monitored to ensure consistency and quality.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
UPF-648 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert UPF-648 (sodium salt) into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of UPF-648 (sodium salt) with altered chemical and biological properties
Scientific Research Applications
UPF-648 (sodium salt) has a wide range of scientific research applications, including:
Neurological Research: It is used to study the kynurenine pathway and its role in neurological disorders such as Huntington’s disease and Alzheimer’s disease.
Drug Development: The compound is used in the development of new drugs targeting the kynurenine pathway.
Biochemical Studies: It is used to investigate the biochemical mechanisms of KMO inhibition and its effects on cellular metabolism.
Industrial Applications: UPF-648 (sodium salt) is used in the development of industrial processes involving the kynurenine pathway.
Mechanism of Action
UPF-648 (sodium salt) exerts its effects by inhibiting kynurenine 3-monooxygenase (KMO). The compound binds close to the flavin adenine dinucleotide (FAD) cofactor in the active site of KMO, preventing the productive binding of the substrate L-kynurenine . This inhibition shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid (KYNA) and away from neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) .
Comparison with Similar Compounds
UPF-648 (sodium salt) is unique in its high potency and selectivity for KMO inhibition. Similar compounds include:
Ro 61-8048: Another KMO inhibitor with a different chemical structure and lower potency.
The uniqueness of UPF-648 (sodium salt) lies in its high selectivity for KMO and its ability to shift the kynurenine pathway towards neuroprotective outcomes.
Properties
Molecular Formula |
C11H7Cl2NaO3 |
---|---|
Molecular Weight |
281.06 g/mol |
IUPAC Name |
sodium;(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/q;+1/p-1/t6-,7-;/m0./s1 |
InChI Key |
DBXRQPXNFMACQA-LEUCUCNGSA-M |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |
Canonical SMILES |
C1C(C1C(=O)[O-])C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na+] |
Origin of Product |
United States |
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